molecular formula C17H17NO3 B588812 O-Pentylresorufin-d11 CAS No. 1329614-81-4

O-Pentylresorufin-d11

Cat. No.: B588812
CAS No.: 1329614-81-4
M. Wt: 294.394
InChI Key: ZPSOKQFFOYYPKC-YFJJFHRSSA-N
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Description

O-Pentylresorufin-d11, also known as 7-(Pentyloxy)-3H-phenoxazin-3-one-d11, is a deuterated derivative of O-Pentylresorufin. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C17H6D11NO3, and it has a molecular weight of 294.39.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Pentylresorufin-d11 involves the introduction of deuterium atoms into the O-Pentylresorufin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

O-Pentylresorufin-d11 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The pentyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and reduced derivatives.

    Substitution: Various substituted phenoxazinone derivatives.

Scientific Research Applications

O-Pentylresorufin-d11 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Proteomics Research: Used as a biochemical marker to study protein interactions and functions.

    Metabolic Pathway Studies: Utilized in stable isotope labeling to investigate metabolic pathways in vivo.

    Environmental Analysis: Employed as a standard for detecting environmental pollutants.

    Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening for various diseases.

Mechanism of Action

The mechanism of action of O-Pentylresorufin-d11 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits unique properties that make it suitable for use in stable isotope labeling studies. The deuterium atoms in the molecule provide a distinct mass difference, allowing researchers to track the compound’s behavior and interactions within biological systems. This helps in understanding metabolic processes, protein functions, and other biochemical phenomena .

Comparison with Similar Compounds

Similar Compounds

    O-Pentylresorufin: The non-deuterated version of O-Pentylresorufin-d11.

    Resorufin: A related compound used as a fluorescent dye and biochemical marker.

    Pentoxyresorufin: Another derivative with similar applications in research.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and biochemical studies. This makes it a valuable tool for researchers investigating complex biological systems .

Properties

IUPAC Name

7-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentoxy)phenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-3-4-9-20-13-6-8-15-17(11-13)21-16-10-12(19)5-7-14(16)18-15/h5-8,10-11H,2-4,9H2,1H3/i1D3,2D2,3D2,4D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOKQFFOYYPKC-YFJJFHRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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